molecular formula C10H18ClNO2 B2504896 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride CAS No. 2361644-86-0

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride

Cat. No.: B2504896
CAS No.: 2361644-86-0
M. Wt: 219.71
InChI Key: RMNCVUZEYRULIY-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the bicyclic structure. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is a compound of significant interest due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article synthesizes current research findings on its biological activity, including synthesis methods, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound belongs to the bicyclic class of azabicyclo compounds, which are characterized by a nitrogen atom incorporated within the bicyclic framework. The molecular formula for methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol .

PropertyValue
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
SolubilityVery soluble
Bioavailability Score0.55
Log S (ESOL)-1.85
H-bond Donors1
H-bond Acceptors3

Antiprotozoal Activity

Research has shown that methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate exhibits notable antiprotozoal activity, particularly against strains of malaria and sleeping sickness:

  • Against Plasmodium falciparum : In a study evaluating various azabicyclo compounds, methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate demonstrated effective inhibition of P. falciparum with an IC50 value in the low micromolar range . This activity was significantly better than that of some existing antimalarial drugs.
  • Against Trypanosoma brucei : The compound also showed moderate activity against T. brucei, with IC50 values ranging from 1.00 to 6.57 µM . The structure-activity relationship indicated that modifications to the bicyclic structure could enhance efficacy.

Structure-Activity Relationships (SAR)

The biological activity of methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate can be influenced by various substituents on the bicyclic structure:

  • Substituent Effects : Compounds with specific functional groups, such as pyrimidine derivatives, displayed enhanced antiprotozoal activity compared to unsubstituted analogues . For instance, compounds with a 2-amino or a 2,6-diamino substitution showed IC50 values as low as 0.023 µM against P.falciparum.

Study on Antimalarial Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of azabicyclo compounds and tested their antimalarial properties . Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate was one of the promising candidates, demonstrating effective in vivo activity against Plasmodium berghei in mouse models.

Comparative Analysis of Efficacy

A comparative analysis highlighted that while many azabicyclo compounds exhibited some level of antiprotozoal activity, methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate consistently performed well across different strains of parasites, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNCVUZEYRULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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